molecular formula C18H14N2O5 B2993167 N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 382173-06-0

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2993167
CAS No.: 382173-06-0
M. Wt: 338.319
InChI Key: JIWHXKLRHZNJLE-UHFFFAOYSA-N
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Description

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring system fused with a carboxamide group and a nitrophenyl substituent

Properties

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-10-7-11(2)16(14(8-10)20(23)24)19-17(21)13-9-12-5-3-4-6-15(12)25-18(13)22/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHXKLRHZNJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylphenyl compounds followed by coupling with chromene derivatives. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, amino-chromenes, and other functionalized aromatic compounds .

Scientific Research Applications

Scientific Research Applications of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

This compound is a chromene derivative with a chromene ring system fused with a carboxamide group and a nitrophenyl substituent. This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a precursor in synthesizing complex organic molecules and as a reagent in various organic reactions. The compound is also investigated for its potential biological activities, including antimicrobial and anticancer properties, and is explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors. Additionally, it is utilized in developing advanced materials and as an intermediate in producing dyes and pigments.

Chemical Properties and Structure

The compound this compound has the molecular formula C18H14N2O5C_{18}H_{14}N_2O_5 and a molecular weight of 338.3 g/mol. Key identifiers include:

  • IUPAC Name: N-(2,4-dimethyl-6-nitrophenyl)-2-oxochromene-3-carboxamide
  • InChI: InChI=1S/C18H14N2O5/c1-10-7-11(2)16(14(8-10)20(23)24)19-17(21)13-9-12-5-3-4-6-15(12)25-18(13)22/h3-9H,1-2H3,(H,19,21)
  • InChI Key: JIWHXKLRHZNJLE-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC(=C(C(=C1)N+[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O)C

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the nitro group to an amino group. Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring. Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

The major products formed from these reactions include various substituted chromene derivatives, amino-chromenes, and other functionalized aromatic compounds.

Biological Activities

The biological activity of this compound is attributed to its ability to interact with various molecular targets.

  • DNA Intercalation: The chromene structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.
  • Enzyme Inhibition: The nitrophenyl group can undergo reduction to form reactive intermediates that inhibit specific enzymes, contributing to its anticancer properties.

Antimicrobial Properties

This compound has demonstrated significant activity against various pathogens. For instance, minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Anticancer Activity

This compound has shown promise in cancer research:

  • It induces apoptosis in cancer cells by inhibiting key signaling pathways.
  • Studies indicate that it can inhibit the proliferation of several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Evaluation: A study evaluated the compound's effectiveness against various bacterial strains, demonstrating potent activity with IC50 values significantly lower than standard antibiotics.
  • Cytotoxicity Assays: In vitro assays on cancer cell lines such as MCF-7 showed that the compound exhibits cytotoxic effects, with a notable reduction in cell viability at higher concentrations.
  • Molecular Docking Studies: Computational studies have suggested that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The chromene ring system can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethyl-6-nitrophenyl)acetamide
  • N-(2,4-dimethyl-6-nitrophenyl)-4-fluorobenzamide
  • 4,6-dimethyl-2-nitroaniline

Uniqueness

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combined chromene and nitrophenyl structure, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry .

Biological Activity

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a notable compound within the class of chromene derivatives, recognized for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Chemical Structure and Synthesis

The compound features a chromene ring system fused with a carboxamide group and a nitrophenyl substituent. The general structure can be represented as:

C18H15NO3\text{C}_{18}\text{H}_{15}\text{N}\text{O}_3

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

  • Nitration of 2,4-dimethylphenyl compounds.
  • Coupling with chromene derivatives under acidic conditions, often utilizing solvents like dichloromethane.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The chromene structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.
  • Enzyme Inhibition : The nitrophenyl group can undergo reduction to form reactive intermediates that inhibit specific enzymes, contributing to its anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

This compound has shown promise in cancer research:

  • It induces apoptosis in cancer cells by inhibiting key signaling pathways.
  • Studies indicate that it can inhibit the proliferation of several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating potent activity with IC50 values significantly lower than standard antibiotics .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines such as MCF-7 showed that the compound exhibits cytotoxic effects, with a notable reduction in cell viability at higher concentrations .
  • Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamideStructureModerate Anticancer
4-hydroxycoumarin derivativesStructureAnticoagulant

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